

Filgotinib clinical pharmacology carboxylesterase enzymes CES2

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Filgotinib

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Metabolic Pathway & Pharmacokinetic Profile

Carboxylesterases (CES) are crucial for **filgotinib** metabolism. The table below summarizes the key enzymes and pharmacokinetic parameters of **filgotinib** and its metabolite.

Feature	Filgotinib (Parent)	GS-829845 (Metabolite)
Primary Metabolizing Enzyme	Carboxylesterase 2 (CES2) [1]	Formed via CES2 hydrolysis [1]
Enzyme Selectivity	CES2 (with partial compensation by CES1) [1]	---
JAK1 Potency	Reference (1x)	~10-fold lower [2]
Systemic Exposure (AUC)	Reference (1x)	16- to 20-fold higher [2]
Terminal Elimination Half-life ((t _{1/2}))	4.9 - 10.7 hours [2]	19.6 - 27.3 hours [2]
Time to Reach Steady State	Day 2 [2]	Day 4 [2]

Feature	Filgotinib (Parent)	GS-829845 (Metabolite)
Major Route of Elimination	Urine, primarily as the metabolite (>80%) [2]	Urine [2]

The metabolic conversion is visualized in the diagram below, which shows the transformation of **filgotinib** into its active metabolite GS-829845, primarily catalyzed by the CES2 enzyme.



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> **Filgotinib** is metabolized to its active form, GS-829845, primarily via CES2 enzyme hydrolysis.

Experimental Protocols for CES2 Metabolism

The key findings on **filgotinib** metabolism are supported by specific *in vitro* and *in vivo* methodologies.

In Vitro Enzyme Characterization

- **Objective:** To identify the specific carboxylesterase isoforms responsible for metabolizing **filgotinib** and forming GS-829845.
- **Methodology:** Incubation of **filgotinib** with human carboxylesterase isoforms (such as CES1 and CES2). The reaction is initiated by adding the enzyme, and the formation of GS-829845 is measured over time using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method [2] [1].
- **Key Findings:** CES2 is the primary isoform involved. Saturation of CES2 was observed *in vitro*, with CES1 partially compensating for metabolite formation, indicating a robust metabolic pathway [1].

In Vivo Pharmacokinetic Studies

- **Objective:** To characterize the absorption, metabolism, and exposure of **filgotinib** and GS-829845 in humans.

- **Methodology:** Phase I clinical trials where healthy subjects receive single and multiple oral doses of **filgotinib** (50-200 mg). Plasma concentrations of both the parent drug and metabolite are determined using a validated LC-MS/MS assay [2].
- **Bioanalysis:** The LC-MS/MS method simultaneously quantifies **filgotinib** and GS-829845 in plasma samples, allowing for the calculation of pharmacokinetic parameters like $C_{\sim\max\sim}$, AUC, and $t_{\sim{1/2}\sim}$ [2].

Investigating Saturable Metabolism

- **Objective:** To evaluate evidence of dose-dependent (saturable) pre-systemic metabolism.
- **Methodology:** Population pharmacokinetic modeling of data from clinical trials. Different models were tested, including one with saturable pre-systemic conversion [1].
- **Key Findings:** A model incorporating saturable pre-systemic conversion statistically improved the data fit. However, the saturation effect was moderate and did not impact the recommended phase IIB dose selection [1].

Clinical Pharmacology and Drug Interactions

- **Low Drug-Drug Interaction Potential:** **Filgotinib** has a low potential for interactions with commonly co-administered drugs like methotrexate, statins, oral contraceptives, and acid-reducing agents. No dose adjustments are typically needed [2].
- **Impact of Organ Impairment:** Age, sex, race, and **mild renal impairment** or **mild-to-moderate hepatic impairment** have no clinically relevant impact on **filgotinib**'s pharmacokinetics [2].

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References

1. Author's Reply to Srinivas: "Pharmacokinetics and ... [pmc.ncbi.nlm.nih.gov]
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Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

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Web: www.smolecule.com